molecular formula C19H22FN3O2 B2403691 N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380069-35-0

N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2403691
CAS RN: 2380069-35-0
M. Wt: 343.402
InChI Key: BHNZNKDKTBIPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. MP-10 has been extensively studied for its potential applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is based on its ability to selectively block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and emotional processing. By blocking the D3 receptor, N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide reduces the release of dopamine in these pathways, which leads to a reduction in the rewarding effects of drugs of abuse and a normalization of dopamine neurotransmission in neuropsychiatric disorders.
Biochemical and physiological effects:
N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the expression of the immediate-early gene c-fos in the nucleus accumbens, which is a marker of neuronal activity in response to drugs of abuse. It has also been shown to reduce the expression of the tyrosine hydroxylase enzyme, which is involved in the synthesis of dopamine. In addition, N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in the regulation of cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. It is also relatively easy to synthesize in high purity and yield, which makes it readily available for research purposes. However, one limitation of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine neurotransmission in the brain. In addition, its effects may be influenced by other factors, such as the dose and duration of treatment.

Future Directions

There are several future directions for research on N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. One direction is to investigate its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to elucidate the long-term effects of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide on brain function and behavior, as well as its potential for abuse and addiction. Overall, N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide represents a promising tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and may have potential as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves several steps, starting from the reaction of 4-fluoroaniline with 2-methyl-4-pyridinemethanol to form the corresponding amine intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The final step involves the deprotection of the Boc group to yield N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide in high purity and yield.

Scientific Research Applications

N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential applications in the treatment of various neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and emotional processing. N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction, suggesting that it may have potential as a treatment for cocaine addiction. It has also been shown to improve cognitive deficits in animal models of schizophrenia and to reduce the motor symptoms of Parkinson's disease.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-12-18(6-9-21-14)25-13-15-7-10-23(11-8-15)19(24)22-17-4-2-16(20)3-5-17/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNZNKDKTBIPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.